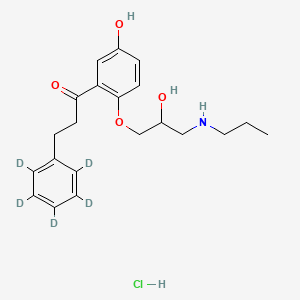

5-Hydroxy Propafenone Hydrochloride-d5

Description

Significance of Isotopic Labeling in Drug Discovery and Development

Isotopic labeling is a cornerstone of modern drug discovery and development, essential for understanding the metabolic fate of a potential new drug. simsonpharma.comadooq.com By incorporating stable isotopes into drug candidates, scientists can meticulously study their absorption, distribution, metabolism, and excretion (ADME) profiles. scbt.comveeprho.com This detailed understanding is critical for evaluating the efficacy and safety of new therapeutic agents. adooq.com

The technique is particularly valuable in metabolomic research, where it helps to identify biomarkers for diseases, assess drug efficacy and toxicity, and explore the metabolic underpinnings of various health conditions. chemicalbook.com For instance, deuterium (B1214612) labeling can sometimes enhance a drug's stability, which may improve its pharmacokinetic properties. scbt.com Ultimately, the data gathered from studies using stable isotope-labeled compounds helps to accelerate the drug development process by enabling early identification of promising candidates and providing robust data for regulatory submissions. veeprho.com

Overview of Stable Isotope Internal Standards in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), accuracy and precision are paramount. axios-research.comfda.gov Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for use as internal standards in these assays. axios-research.comfda.govpharmaffiliates.com An internal standard is a compound added in a known quantity to samples, which helps to correct for variability that can occur during sample processing and analysis. pharmaffiliates.com

Because SIL internal standards are chemically identical to the analyte (the substance being measured), they behave in a nearly identical manner during extraction, sample preparation, and ionization in the mass spectrometer. drugbank.com This co-elution and similar behavior help to compensate for matrix effects—where other components in a biological sample like plasma or urine can interfere with the measurement—and for variations in instrument response. axios-research.comdrugbank.com The use of a SIL internal standard ensures the reliability and ruggedness of the bioanalytical method, which is a prerequisite for accurate quantification. drugbank.com While deuterium-labeled compounds are a first choice, they can occasionally exhibit slightly different retention times compared to the non-labeled analyte. axios-research.comnih.gov

Contextualization of 5-Hydroxy Propafenone (B51707) Hydrochloride-d5 within Propafenone Metabolism Research

This is where 5-Hydroxy Propafenone Hydrochloride-d5 becomes a critical research tool. adooq.comfda.gov It is the deuterium-labeled form of the 5-Hydroxy Propafenone metabolite. adooq.comfda.gov Its primary application is as an internal standard for the precise quantification of the non-labeled 5-Hydroxy Propafenone in biological samples during pharmacokinetic and metabolic research. simsonpharma.com By using this stable isotope-labeled analog, researchers can achieve highly accurate and reliable measurements, which are essential for understanding the metabolism and disposition of propafenone in different patient populations. simsonpharma.com

Data Tables

Chemical Identity of this compound

| Property | Value | Source(s) |

| Chemical Name | 1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-2,3,4,5,6-d5)-1-propanone hydrochloride | axios-research.com |

| CAS Number | 1188265-48-6 | simsonpharma.comaxios-research.comnih.gov |

| Molecular Formula | C₂₁H₂₂D₅NO₄.HCl | simsonpharma.comaxios-research.com |

| Molecular Weight | 398.94 g/mol | scbt.comadooq.comaxios-research.comfda.govnih.gov |

| Synonyms | GPV 129-d5 | simsonpharma.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H28ClNO4 |

|---|---|

Molecular Weight |

398.9 g/mol |

IUPAC Name |

1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D; |

InChI Key |

FAYLNKVZLXBDBE-BQAHAFBHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C2=C(C=CC(=C2)O)OCC(CNCCC)O)[2H])[2H].Cl |

Canonical SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Deuterated Metabolites

Methodologies for Deuterium (B1214612) Incorporation in 5-Hydroxy Propafenone (B51707) Hydrochloride

The introduction of deuterium into pharmaceutical molecules is a critical process for developing internal standards used in metabolic studies and quantitative analysis. medchemexpress.com For 5-Hydroxy Propafenone Hydrochloride-d5, the deuterium atoms are strategically incorporated into the phenyl group of the 3-phenylpropan-1-one backbone. This specific placement is typically achieved not by direct hydrogen-deuterium exchange on the final molecule, but through the use of a deuterated precursor during synthesis. nih.gov

Several general methodologies exist for deuterium labeling, including:

Direct Hydrogen-Deuterium Exchange: This method involves swapping hydrogen atoms for deuterium in the presence of a deuterium source like heavy water (D₂O) and often a catalyst. While effective for acidic protons, incorporating deuterium onto a stable aromatic ring like a phenyl group via this method is challenging and lacks regioselectivity.

Catalytic Deuteration: Various metal catalysts can facilitate the exchange of C-H bonds with C-D bonds. For instance, processes using catalysts like tris(pentafluorophenyl)borane B(C₆F₅)₃ with a deuterium source such as acetone-d₆ have been developed for deuterating N-alkylamine-based pharmaceuticals. nih.gov

Synthesis from Deuterated Precursors: This is the most common and precise method for creating specifically labeled compounds like this compound. researchgate.net The strategy involves carrying out the chemical synthesis using a starting material that already contains the deuterium atoms in the desired positions. This approach ensures high levels of isotopic enrichment and positional accuracy, which are crucial for a reliable analytical standard. researchgate.net For the synthesis of a compound labeled on a terminal phenyl ring, a precursor such as benzaldehyde-d5 would be a logical starting material. ijpsonline.com

The use of a deuterated starting material is the preferred pathway for this compound, as it builds the isotopic label directly into the molecular skeleton, avoiding the harsh conditions or potential for incomplete labeling that can occur with post-synthesis exchange reactions.

Precursor Selection and Reaction Pathway Design for this compound Synthesis

The synthesis of this compound is a multi-step process that adapts the known synthetic routes for Propafenone. ijpsonline.comresearchgate.net The design hinges on the selection of appropriate precursors to construct the core structure with the hydroxyl group and the deuterated phenyl ring in their correct positions.

Precursor Selection: The key precursors for this synthesis are a phenolic ketone and a deuterated aromatic aldehyde.

Phenolic Component: To introduce the hydroxyl group at the 5-position of the final compound, a di-hydroxylated acetophenone, such as 2',5'-dihydroxyacetophenone , is a logical starting point. This precursor provides the foundational structure onto which the rest of the molecule is built.

Deuterated Component: To achieve the d5-labeling on the terminal phenyl group, benzaldehyde-d5 is the critical deuterated precursor. This ensures that the five deuterium atoms are stably incorporated into the aromatic ring.

Reaction Pathway: The synthesis proceeds through several key stages, beginning with the formation of a deuterated chalcone intermediate.

Aldol Condensation: 2',5'-dihydroxyacetophenone is reacted with benzaldehyde-d5 in the presence of a strong base like sodium hydroxide (B78521) (NaOH) in an alcohol solvent. This reaction forms a deuterated 2'-hydroxychalcone intermediate, specifically 1-(2,5-dihydroxyphenyl)-3-(phenyl-d5)-prop-2-en-1-one. ijpsonline.com

Reduction of Chalcone: The carbon-carbon double bond in the chalcone intermediate is then reduced. This is commonly achieved through catalytic hydrogenation using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. ijpsonline.com This step yields the saturated propanone backbone, resulting in 1-(2,5-dihydroxyphenyl)-3-(phenyl-d5)-propan-1-one.

Etherification: The hydroxyl group at the 2'-position is reacted with epichlorohydrin in the presence of a base. This step adds the epoxypropoxy side chain, a key structural feature of Propafenone and its analogues. rasayanjournal.co.in

Aminolysis (Epoxide Ring Opening): The resulting epoxide intermediate is then treated with n-propylamine. The amine attacks and opens the epoxide ring, forming the 2-hydroxy-3-(propylamino)propoxy side chain. rasayanjournal.co.in

Salt Formation: Finally, the resulting free base, 5-Hydroxy Propafenone-d5, is treated with hydrochloric acid (HCl) to form the stable hydrochloride salt, this compound.

| Step | Reaction Type | Key Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Aldol Condensation | 2',5'-dihydroxyacetophenone, Benzaldehyde-d5 | Deuterated 2'-hydroxychalcone |

| 2 | Reduction | Deuterated 2'-hydroxychalcone, H₂/Pd-C | Deuterated dihydroxy-propanone |

| 3 | Etherification | Deuterated dihydroxy-propanone, Epichlorohydrin | Deuterated epoxide intermediate |

| 4 | Aminolysis | Deuterated epoxide intermediate, n-propylamine | 5-Hydroxy Propafenone-d5 (free base) |

| 5 | Salt Formation | 5-Hydroxy Propafenone-d5, Hydrochloric Acid | This compound |

Purification Techniques for Deuterated Pharmaceutical Standards

The purification of deuterated pharmaceutical standards like this compound is a critical step to ensure their accuracy and reliability for analytical applications. A significant challenge in this process is the separation of the desired deuterated compound from its non-deuterated or partially deuterated isotopic impurities. researchgate.net Due to the subtle differences in physical properties between isotopologues, specialized and high-resolution techniques are required. researchgate.netnih.gov

The primary methods for the purification and quality control of these standards include:

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the final purification of pharmaceutical compounds. taylorfrancis.com Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly effective. By optimizing the mobile phase composition, gradient, and column chemistry, it is possible to achieve high separation efficiency, isolating the target deuterated compound to a high degree of chemical purity.

Flash Chromatography: This technique is often employed for intermediate purification steps throughout the synthesis. It is a rapid form of column chromatography that operates under moderate pressure, allowing for the separation of the desired product from unreacted starting materials and reaction byproducts.

Recrystallization: If the final compound is a stable crystalline solid, recrystallization can be an effective method for removing impurities. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out of the solution, leaving impurities behind.

Analytical Verification: Following purification, the identity, chemical purity, and isotopic enrichment of the final product must be rigorously confirmed. Mass Spectrometry (MS) is used to confirm the molecular weight and the incorporation of the correct number of deuterium atoms. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is used to confirm the chemical structure and the specific location of the deuterium labels, as the absence of signals at expected positions in the ¹H NMR spectrum indicates successful deuteration.

| Technique | Purpose in Workflow | Principle of Operation |

|---|---|---|

| Flash Chromatography | Intermediate Purification | Separation based on polarity using a solid stationary phase and liquid mobile phase under moderate pressure. |

| High-Performance Liquid Chromatography (HPLC) | Final High-Resolution Purification | High-pressure separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. |

| Recrystallization | Final Polishing/Purification | Separation based on differences in solubility between the desired compound and impurities in a specific solvent. |

| Mass Spectrometry (MS) | Structural and Isotopic Verification | Measures the mass-to-charge ratio of ions to determine molecular weight and confirm isotopic mass. |

| Nuclear Magnetic Resonance (NMR) | Structural and Positional Verification | Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure and confirm the location of isotopic labels. |

Advanced Analytical Characterization of 5 Hydroxy Propafenone Hydrochloride D5

Spectroscopic Methodologies for Structural Elucidation of Deuterated Analogues

Spectroscopic techniques are indispensable for the foundational characterization of deuterated molecules, providing direct evidence of molecular structure and successful isotopic labeling.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous confirmation of deuteration sites within a molecule. The process involves comparing the ¹H NMR spectrum of the deuterated compound with its non-deuterated counterpart. The substitution of a proton (¹H) with a deuteron (B1233211) (²H) leads to the disappearance or significant reduction of the corresponding signal in the ¹H NMR spectrum. wikipedia.org

Complementary ²H NMR (Deuterium NMR) spectroscopy can be employed to further verify the effectiveness of the deuteration process. magritek.com A deuterated compound will exhibit distinct peaks in the ²H NMR spectrum corresponding to the locations of the deuterium (B1214612) atoms, which have a spin I=1. wikipedia.orgmagritek.com While the chemical shift range in ²H NMR is similar to ¹H NMR, the resolution is typically lower. wikipedia.org The combination of ¹H and ²H NMR provides conclusive evidence of the specific sites and extent of deuterium incorporation. nih.gov For 5-Hydroxy Propafenone (B51707) Hydrochloride-d5, the absence of specific proton signals from the propoxy side chain in the ¹H spectrum, coupled with the appearance of corresponding signals in the ²H spectrum, would confirm the labeled positions.

Table 1: Hypothetical ¹H NMR Spectral Data Comparison for Deuteration Site Confirmation This table illustrates the expected changes in the ¹H NMR spectrum upon deuteration of the propoxy group.

| Proton Assignment (Propoxy Group) | Expected Chemical Shift (δ) in Unlabeled Compound (ppm) | Expected Observation in 5-Hydroxy Propafenone Hydrochloride-d5 Spectrum |

| O-CH₂ -CH(OH)-CH₂-N | ~4.10 | Signal absent or significantly reduced |

| O-CH₂-CH (OH)-CH₂-N | ~4.20 | Signal absent or significantly reduced |

| O-CH₂-CH(OH)-CH₂ -N | ~3.15 | Signal absent or significantly reduced |

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is the definitive technique for verifying the isotopic purity of a deuterated compound. nih.govresearchgate.net Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers provide the necessary mass accuracy and resolution to distinguish between different isotopologs (molecules that differ only in their isotopic composition). researchgate.net

The analysis involves acquiring a full-scan mass spectrum and examining the isotopic cluster of the molecular ion. The isotopic purity is calculated by determining the relative abundance of the desired deuterated species (e.g., the d5 isotopolog) compared to other isotopologs (d0, d1, d2, d3, d4, etc.) and the unlabeled compound. nih.gov This evaluation is crucial as the presence of significant amounts of unlabeled or lesser-deuterated species can compromise the accuracy of quantitative assays where the compound is used as an internal standard. sigmaaldrich.com LC-MS/MS methods are frequently employed for the quantification of propafenone and its metabolites, making the isotopic purity of the d5-labeled standard paramount for its function. nih.govscholarsresearchlibrary.com

Table 2: Representative Mass Spectrometry Data for Isotopic Purity of 5-Hydroxy Propafenone-d5 This table shows a hypothetical distribution of isotopologs as determined by HRMS, used to calculate isotopic enrichment.

| Isotopolog | Theoretical m/z | Observed Relative Abundance (%) | Isotopic Contribution |

| d0 (Unlabeled) | 358.20 | 0.1 | Unlabeled Impurity |

| d1 | 359.20 | 0.2 | Isotopic Impurity |

| d2 | 360.21 | 0.3 | Isotopic Impurity |

| d3 | 361.21 | 0.7 | Isotopic Impurity |

| d4 | 362.22 | 2.2 | Isotopic Impurity |

| d5 (Target) | 363.22 | 96.5 | Desired Compound |

| Calculated Isotopic Purity | 96.5% |

Chromatographic Purity Assessment Techniques

Chromatographic methods are essential for determining the chemical purity of the this compound reference standard by separating it from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile and thermally labile pharmaceutical compounds. moravek.com For this compound, a reversed-phase HPLC method coupled with a UV or diode-array detector (DAD) is typically developed and validated. researchgate.net Such methods allow for the separation and quantification of the main component from any potential impurities. nih.govtaylorfrancis.com

The quantitative purity is often determined using an area percentage calculation from the resulting chromatogram, where the peak area of the main compound is compared to the total area of all observed peaks. The method must be validated for specificity, linearity, accuracy, and precision to ensure reliable results. moravek.com The use of a stable, isotopically labeled internal standard is recommended for the highest level of accuracy in bioanalytical method validation. nih.gov

Table 3: Example HPLC Purity Analysis Results This table presents a hypothetical result from an HPLC purity analysis, showing the separation of the main compound from impurities.

| Peak Identity | Retention Time (min) | Peak Area (mAU*s) | Area % |

| Impurity 1 | 3.85 | 1,500 | 0.08 |

| Impurity 2 | 4.52 | 2,800 | 0.15 |

| 5-Hydroxy Propafenone-d5 | 5.10 | 1,865,000 | 99.72 |

| Impurity 3 | 6.23 | 1,050 | 0.05 |

| Total | 1,870,350 | 100.00 | |

| Purity (by Area %) | 99.72% |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the standard technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification processes. omicsonline.orglabcompare.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for residual solvents in active pharmaceutical ingredients. thermofisher.com

A headspace GC method is commonly used, where the sample is heated to release volatile components into the headspace of the vial, which is then injected into the GC system. nih.gov This technique prevents non-volatile matrix components from contaminating the system while providing excellent sensitivity for detecting trace levels of solvents like methanol (B129727), acetone, or dichloromethane (B109758) that may have been used during manufacturing. ajrconline.orgptfarm.pl

Table 4: Typical Volatile Impurity Profile by Headspace GC This table lists potential residual solvents and their hypothetical detected levels against common regulatory limits.

| Volatile Impurity (Solvent) | ICH Limit (ppm) | Detected Level (ppm) | Status |

| Methanol | 3000 | < 50 | Pass |

| Acetone | 5000 | < 50 | Pass |

| Isopropanol | 5000 | 120 | Pass |

| Dichloromethane | 600 | < 10 | Pass |

| Toluene | 890 | < 10 | Pass |

Methodologies for Reference Standard Qualification and Quality Control

The qualification of this compound as a reference standard is a formal process to confirm its suitability for its intended analytical purpose. pharmtech.com This process integrates data from all characterization activities to establish the identity, purity, and content of the material. veeprho.com A reference standard must be of the highest possible purity and be thoroughly characterized. pharmtech.comnih.gov

The qualification program involves:

Identity Confirmation: Confirmed using NMR and mass spectrometry to verify the molecular structure and deuteration sites.

Purity and Impurity Profiling: A comprehensive assessment using a combination of chromatographic (HPLC, GC) and spectroscopic techniques to identify and quantify all organic, inorganic, and residual solvent impurities. pharmtech.comveeprho.com

Content Assignment: A purity value is formally assigned based on a mass balance calculation, often incorporating data from HPLC (for organic purity), Karl Fischer titration (for water content), thermogravimetric analysis (for residual solvents), and ICP-MS (for inorganic impurities).

Certificate of Analysis (CoA): All characterization data is documented in a CoA, which includes the batch number, purity, storage conditions, and retest date. nih.gov

The use of stable isotope-labeled standards is integral to quality control processes, providing a robust framework for validating the accuracy and precision of analytical methods. alfa-chemistry.com

Table 5: Summary of Analyses for Reference Standard Qualification This table outlines the analytical tests performed to qualify a batch of this compound as a reference standard.

| Analytical Test | Purpose | Typical Result/Specification |

| ¹H and ²H NMR | Structural confirmation and deuteration site verification | Spectrum consistent with proposed structure |

| High-Resolution MS | Identity confirmation and isotopic purity | Mass accuracy < 5 ppm; Isotopic purity > 95% lgcstandards.com |

| HPLC-UV/DAD | Chemical purity (organic impurities) | Purity > 99.5% by area |

| Headspace GC-MS | Residual volatile impurities | Meets ICH Q3C limits |

| Karl Fischer Titration | Water content | < 0.5% |

| Thermogravimetric Analysis | Non-volatile residues/solvents | < 0.1% |

| Certificate of Analysis | Documentation of quality | Issued with assigned purity and retest date |

Method Development and Validation for Quantification of Propafenone and Metabolites Using 5 Hydroxy Propafenone Hydrochloride D5 As Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

The quantification of propafenone (B51707) and its metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred analytical technique due to its high sensitivity, selectivity, and robustness. researchgate.netnih.gov The development of a reliable LC-MS/MS method necessitates the use of a suitable internal standard (IS) to correct for variations during sample preparation and analysis. nih.gov 5-Hydroxy Propafenone Hydrochloride-d5, a stable isotope-labeled analog of the primary active metabolite, is an ideal internal standard for the simultaneous determination of propafenone and 5-hydroxypropafenone (B19502). scholarsresearchlibrary.com This section details the optimization of LC-MS/MS methodologies using this compound as an internal standard.

Chromatographic Separation Optimization

Achieving efficient chromatographic separation of propafenone, its metabolites, and the internal standard is fundamental to developing a robust and accurate LC-MS/MS method. Optimization involves the careful selection of the stationary phase, mobile phase composition, and other chromatographic parameters to ensure symmetric peak shapes, adequate resolution, and short analysis times. scholarsresearchlibrary.comnih.gov

The choice of stationary phase is critical in reversed-phase liquid chromatography for achieving the desired separation. sepscience.com For the analysis of propafenone and its metabolites, C8 (octylsilane) and C18 (octadecylsilane) columns are the most commonly employed stationary phases. scholarsresearchlibrary.comnveo.orgnih.gov

C18 columns possess longer alkyl chains (18 carbons) compared to C8 columns (8 carbons), making them more hydrophobic. pharmaguideline.compharmatimesofficial.com This increased hydrophobicity leads to stronger retention of nonpolar compounds. pharmatimesofficial.com Consequently, C18 columns generally provide greater separation efficiency for complex mixtures and can better resolve structurally similar compounds like propafenone and its metabolites. pharmaguideline.comhawach.com Several studies have successfully utilized C18 columns for the simultaneous quantification of propafenone and 5-hydroxypropafenone. For instance, a Hedera ODS-2 C18 column (150 × 2.1 mm, 5 µm) was used to achieve good chromatographic separation. nih.govoup.com Another method employed a Gemini C18 column (75 × 4.6 mm, 3.0 µm), which provided good peak shape and response, even at low concentrations. scholarsresearchlibrary.com

C8 columns, being less hydrophobic, result in shorter retention times for nonpolar analytes. pharmaguideline.comyoutube.com This can be advantageous for developing rapid analytical methods. A method for quantifying propafenone and 5-hydroxypropafenone in human plasma utilized a Thermo Betabasic C8 column (100 mm X 4.6 mm, 5µ), demonstrating the suitability of this stationary phase for the analysis. nveo.org The choice between C8 and C18 ultimately depends on the specific requirements of the analysis, balancing the need for high resolution with the demand for faster analysis times. pharmatimesofficial.com

| Stationary Phase Type | Specific Column | Dimensions | Particle Size | Reference |

|---|---|---|---|---|

| C18 | Hedera ODS-2 C18 | 150 × 2.1 mm | 5 µm | nih.govoup.com |

| C18 | Gemini C18 | 75 × 4.6 mm | 3.0 µm | scholarsresearchlibrary.com |

| C8 | Thermo Betabasic C8 | 100 × 4.6 mm | 5 µm | nveo.org |

| C18 | Spherisorb ODS 2 | 150 x 2.0 mm | 5 µm | nih.gov |

The mobile phase composition plays a pivotal role in controlling the retention and elution of analytes from the chromatographic column. For the analysis of propafenone and its metabolites, reversed-phase elution is standard, typically employing a mixture of an aqueous solution and an organic solvent. scholarsresearchlibrary.comnveo.orgoup.com

Common organic modifiers include methanol (B129727) and acetonitrile, chosen for their compatibility with reversed-phase columns and ESI-MS detection. nih.govscholarsresearchlibrary.comnveo.org The aqueous component is often modified with additives like ammonium (B1175870) acetate (B1210297) or formic acid. These additives serve to control the pH of the mobile phase and improve ionization efficiency in the mass spectrometer by providing a source of protons (H+). oup.comnih.gov

Both isocratic and gradient elution strategies have been successfully applied.

Isocratic elution , where the mobile phase composition remains constant throughout the run, offers simplicity and robustness. One validated method used an isocratic mobile phase of methanol and 5 mM ammonium acetate solution containing 0.2% formic acid (68:32, v/v). nih.govoup.com Another employed a mixture of methanol and MilliQ water (80:20 v/v) with 0.1% formic acid. nveo.org

Gradient elution , where the proportion of the organic solvent is increased over time, is used to separate compounds with a wider range of polarities and to shorten run times. For the separation of propafenone and its phase I and II metabolites, a linear gradient was employed using 5 mM ammonium acetate in water (A) and 5 mM ammonium acetate in a methanol-tetrahydrofuran mixture (B). The gradient ran from 50% B to 80% B over 10 minutes. nih.gov

The selection of the elution strategy depends on the complexity of the sample and the desired analytical throughput.

| Elution Type | Organic Phase | Aqueous Phase | Ratio/Gradient Details | Reference |

|---|---|---|---|---|

| Isocratic | Methanol | 5 mM ammonium acetate with 0.2% formic acid (pH 3.2) | 68:32 (v/v) | nih.govoup.com |

| Isocratic | Methanol | MilliQ water with 0.1% formic acid | 80:20 (v/v) | nveo.org |

| Isocratic | Methanol | 10 mM Ammonium formate (B1220265) (pH 3.0 with formic acid) | 80:20 (v/v) | scholarsresearchlibrary.com |

| Gradient | 5 mM ammonium acetate in methanol-tetrahydrofuran (50:50, v/v) | 5 mM ammonium acetate in water | Linear gradient from 50% to 80% of organic phase in 10 min | nih.gov |

Optimizing the mobile phase flow rate and column temperature is essential for achieving efficient separation, good peak shape, and reproducible retention times.

The flow rate influences analysis time, column back-pressure, and chromatographic efficiency. In published methods for propafenone analysis, flow rates typically range from 0.3 mL/min to 1.0 mL/min. scholarsresearchlibrary.comnveo.orgnih.gov For example, a rapid method with a 4.0-minute run time utilized a flow rate of 0.5 mL/min, scholarsresearchlibrary.com while another method achieved separation with a flow rate of 0.4 mL/min. nih.govoup.com A higher flow rate of 1.0 mL/min has also been reported, which was split 1:1 post-column before entering the mass spectrometer. nveo.org

The column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing retention times and peak shapes. Maintaining a constant and elevated column temperature can improve peak symmetry and reduce run-to-run variability. For the analysis of propafenone and its metabolites, column temperatures are generally maintained between 38°C and 40°C. nveo.orgoup.com One study set the column temperature to 38°C, oup.com while another maintained it at 40°C. nveo.org Consistent temperature control is critical for ensuring the precision and accuracy of the quantitative method.

| Flow Rate (mL/min) | Column Temperature (°C) | Reference |

|---|---|---|

| 0.4 | 38 | oup.com |

| 1.0 (with 1:1 post-column split) | 40 | nveo.org |

| 0.5 | Not Specified | scholarsresearchlibrary.com |

| 0.3 | Not Specified | nih.gov |

Mass Spectrometric Detection Parameters

The mass spectrometer provides the high selectivity and sensitivity required for bioanalytical quantification. Optimization of its parameters is key to achieving the lowest limits of detection and ensuring reliable data.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like propafenone and its metabolites. nih.gov For these compounds, which contain basic nitrogen atoms, ESI in the positive ion mode is highly effective as it readily facilitates protonation to form [M+H]+ ions. scholarsresearchlibrary.comresearchgate.netnebiolab.com While detection in negative mode is possible, the signal intensities for propafenone and its metabolites are significantly higher in the positive ion mode. scholarsresearchlibrary.com

The optimization process involves infusing a standard solution of the analytes and the internal standard into the mass spectrometer and adjusting various parameters to maximize the signal intensity of the desired precursor-to-product ion transitions in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. scholarsresearchlibrary.comnveo.org Key parameters that are optimized include:

Capillary/Ion Spray Voltage: This voltage is applied to the ESI needle to generate a fine spray of charged droplets. Optimal values for propafenone analysis have been reported at 4,000 V and 5,000 V. nveo.orgoup.com

Ion Source Temperature/Drying Gas Temperature: A heated gas (typically nitrogen) is used to desolvate the charged droplets, facilitating the release of gas-phase ions. chromatographyonline.com Temperatures are commonly set high, for instance at 350°C or 500°C, to ensure efficient solvent evaporation. nveo.orgoup.com

Nebulizer and Drying Gas Flow Rates: These parameters control the flow of gases that assist in nebulization and desolvation. A typical drying gas flow rate might be 12 L/min with a nebulizer pressure of 50 psi. oup.com

Collision Energy (CE) and Fragmentor Voltage: These voltages are optimized for each specific MRM transition to ensure efficient fragmentation of the precursor ion and maximize the intensity of the product ion. For the transition of propafenone (m/z 342.2 → 116.1), a CE of 20-21 eV and a fragmentor voltage of 127 V have been used. nveo.orgoup.com For 5-hydroxypropafenone (m/z 358.2 → 116.2), a CE of 22 eV and a fragmentor voltage of 135 V are reported. oup.com

The specific transitions monitored for propafenone are typically m/z 342.2 → 116.1/116.2, and for 5-hydroxypropafenone, m/z 358.2 → 116.2. nveo.orgoup.com The internal standard, Propafenone-d5, is monitored using its unique transition. scholarsresearchlibrary.com

| Parameter | Optimized Value (Study 1) | Optimized Value (Study 2) | Optimized Value (Study 3) |

|---|---|---|---|

| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |

| Capillary/Ion Spray Voltage (V) | 4,000 | 5,000 | Not Specified |

| Source/Drying Gas Temp (°C) | 350 | 500 | 600 |

| Nebulizer Pressure (psi) | 50 | Not Specified | Not Specified |

| Drying Gas Flow (L/min) | 12 | Not Specified | Not Specified |

| Curtain Gas (CUR) | Not Specified | 40 | Not Specified |

| Collision Gas (CAD) | Not Specified | 7 | Not Specified |

| MRM Transitions (m/z) | |||

| Propafenone | 342.2 → 116.1 | 342.2 → 116.2 | 342.2 → 116.1 |

| 5-Hydroxypropafenone | 358.2 → 116.2 | 358.2 → 116.2 | 358.1 → 116.1 |

| Collision Energy (eV) | |||

| Propafenone | 20 | 21 | 35 |

| 5-Hydroxypropafenone | 22 | Not Specified | 35 |

| Fragmentor Voltage (V) | |||

| Propafenone | 127 | Not Specified | Not Specified |

| 5-Hydroxypropafenone | 135 | Not Specified | Not Specified |

| Reference | oup.com | nveo.org | researchgate.net |

Multiple Reaction Monitoring (MRM) Transition Selection for Analytes and Internal Standard

In LC-MS/MS, quantification is most effectively achieved using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. The process involves selecting the protonated molecular ion ([M+H]⁺) of the analyte in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion in the third quadrupole (Q3).

For propafenone and its metabolites, analysis is typically performed in positive ionization mode. The selection of MRM transitions is based on infusion experiments where the mass spectrometer's response to different fragmentor voltages and collision energies is optimized to find the most intense and stable transitions. While Propafenone-d5 is a commonly cited internal standard, 5-Hydroxy Propafenone-d5 serves the same purpose, with its mass transitions shifted accordingly. scholarsresearchlibrary.com A representative set of MRM transitions used for the quantification of propafenone, 5-hydroxypropafenone, and a deuterated internal standard is detailed below.

Interactive Table 1: MRM Parameters for Propafenone and Metabolites Click on the headers to sort the data.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Propafenone (PPF) | 342.2 | 116.1 | 127 | 20 |

| 5-Hydroxypropafenone (5-OHP) | 358.2 | 116.2 | 135 | 22 |

Note: The values presented are based on published methods and may require optimization for different instrumentation. The transition for 5-Hydroxy Propafenone-d5 would be predicted to have a precursor ion of approximately m/z 363.2, with the product ion depending on which part of the molecule contains the deuterium (B1214612) labels.

Collision-Induced Dissociation (CID) and Fragmentation Pattern Analysis

Collision-induced dissociation (CID) is the process at the heart of tandem mass spectrometry and MRM. nih.gov It involves the fragmentation of a selected precursor ion through collisions with an inert gas (such as argon or nitrogen) within the collision cell of the mass spectrometer. dss.go.th The kinetic energy of the precursor ion is converted into internal energy upon collision, leading to the cleavage of chemical bonds. nih.gov

The fragmentation pattern is highly dependent on the chemical structure of the molecule and the collision energy applied. nih.gov For propafenone and 5-hydroxypropafenone, the most abundant product ion observed is typically at m/z 116.1 or 116.2. This fragment corresponds to the [CH₂=N⁺(CH₂CH₃)CH₂CH₂OH] or a related structure, resulting from the cleavage of the ether bond connecting the propylamino side chain to the propiophenone (B1677668) core. The stability and high intensity of this fragment make it ideal for quantification, as it is common to both the parent drug and its hydroxylated metabolite, ensuring a robust analytical signal. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. colostate.edu For the analysis of pharmaceuticals like propafenone and its metabolites, GC-MS can offer high chromatographic resolution. technologynetworks.com However, due to the low volatility of these compounds, chemical derivatization is a mandatory step to make them suitable for GC analysis. nih.govnih.gov The use of a deuterated internal standard like 5-Hydroxy Propafenone-d5 is critical to ensure accuracy by compensating for any analyte loss during the extensive sample preparation and potential variability in the derivatization reaction. nih.gov

Sample Derivatization Strategies for GC-MS

Derivatization is a chemical modification process used to convert non-volatile compounds into volatile derivatives that can be readily analyzed by GC-MS. youtube.comexlibrisgroup.com This process works by replacing active hydrogen atoms, such as those in hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups, with nonpolar functional groups. youtube.com This reduces the polarity of the analyte, decreases its boiling point, and improves its thermal stability and chromatographic peak shape. nih.gov

For propafenone and 5-hydroxypropafenone, which contain hydroxyl and secondary amine groups, several derivatization strategies are applicable:

Silylation: This is one of the most common derivatization techniques, involving the introduction of a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing both hydroxyl and amine groups, replacing the active hydrogens with TMS groups. researchgate.net

Acylation: This method involves the addition of an acyl group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) react with the amine and hydroxyl groups. nih.gov These fluorinated derivatives are highly electronegative, making them particularly suitable for sensitive detection by electron capture detection (ECD) or negative chemical ionization mass spectrometry.

Alkylation: This strategy replaces active hydrogens with an alkyl group, typically forming esters or ethers. youtube.com While less common for these specific analytes compared to silylation or acylation, it remains a viable option. nih.gov

Chromatographic and Mass Spectrometric Parameters for Deuterated Standards

The successful GC-MS analysis of derivatized propafenone and its metabolites using a deuterated internal standard requires careful optimization of both chromatographic and mass spectrometric conditions.

Interactive Table 2: Typical GC-MS Parameters Click on the headers to sort the data.

| Parameter | Setting | Purpose |

|---|---|---|

| Gas Chromatograph | ||

| GC Column | HP-5MS (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of semi-polar compounds. nih.gov |

| Carrier Gas | Helium | Inert, provides good efficiency. nih.govmdpi.com |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal for balancing separation speed and resolution. nih.gov |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace-level analysis. nih.gov |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the derivatized analytes without thermal degradation. nih.gov |

| Oven Program | Initial 80°C (hold 2 min), ramp 8-15°C/min to 280-300°C (hold 5 min) | A temperature gradient is used to separate compounds with different boiling points. nih.gov |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI) | Standard, robust ionization method that produces reproducible fragmentation patterns. |

| Ion Source Temp. | 230 °C | Standard operating temperature for the ion source. |

| Interface Temp. | 280 °C | Prevents condensation of analytes as they transfer from the GC to the MS. nih.gov |

In SIM mode, specific ions for the derivatized analytes and the deuterated internal standard are monitored. The deuterated standard will have a molecular ion and key fragments that are shifted by 5 mass units (for a d5 label) compared to the corresponding non-deuterated analyte, allowing for clear differentiation and accurate quantification. nih.gov

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is essential to remove interferences such as proteins, lipids, and salts from biological matrices like plasma or urine. nih.gov This cleanup prevents contamination of the analytical column and ion source, reduces matrix effects, and concentrates the analytes, thereby improving the sensitivity and reliability of the assay. thermofisher.com

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used and highly effective technique for cleaning up and concentrating analytes from complex samples. libretexts.org It utilizes a solid sorbent packed into a cartridge or well plate to selectively retain the analytes of interest while matrix components are washed away. thermofisher.comphenomenex.com For propafenone and its metabolites, which are basic compounds, a cation-exchange or a reversed-phase sorbent is often employed. scholarsresearchlibrary.com

A general SPE protocol involves a sequence of steps:

Conditioning: The sorbent is activated with an organic solvent like methanol, followed by an equilibration step with an aqueous buffer (e.g., water or a weak acid) to prepare it for sample loading. phenomenex.com

Loading: The pre-treated biological sample (e.g., plasma diluted with buffer) is passed through the cartridge. libretexts.org The analytes bind to the sorbent based on their physicochemical properties.

Washing: The cartridge is washed with a weak solvent (e.g., water, followed by a low-concentration organic solvent) to remove residual matrix interferences that are weakly bound to the sorbent. phenomenex.com

Elution: A strong solvent is used to disrupt the interaction between the analytes and the sorbent, eluting them from the cartridge for collection. phenomenex.com For basic compounds like propafenone on a reversed-phase column, this is often a mixture of an organic solvent (e.g., methanol or acetonitrile) with a small amount of a base like ammonium hydroxide (B78521) to neutralize the analytes and facilitate their release. scholarsresearchlibrary.com

The collected eluate is then typically evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis or derivatized for GC-MS analysis. scholarsresearchlibrary.com

Bioanalytical Method Validation Parameters

Investigation of Matrix Effects and Recovery

In the development and validation of bioanalytical methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a thorough investigation of matrix effects and recovery is paramount to ensure the accuracy, precision, and reliability of the quantitative data. When quantifying propafenone and its primary active metabolite, 5-hydroxypropafenone, in biological matrices such as human plasma, the use of a stable isotope-labeled internal standard is the preferred approach to mitigate potential variabilities. This compound serves as the ideal internal standard for the quantification of 5-hydroxypropafenone, as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction and ionization.

The investigation of matrix effects and recovery is a critical component of method validation as stipulated by regulatory guidelines. These studies are designed to assess the influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte and the internal standard, and to determine the efficiency of the extraction process.

Matrix Effect Assessment

The matrix effect is defined as the alteration of ionization efficiency by the presence of co-eluting substances from the sample matrix. This can lead to either ion suppression or enhancement, causing inaccurate quantification. To evaluate the matrix effect for 5-hydroxypropafenone using this compound as the internal standard, a post-extraction addition method is typically employed.

The assessment is conducted by comparing the peak response of the analyte and internal standard in a neat solution (a pure solvent mixture) to their response in a post-extraction blank matrix sample (a biological sample processed without the analyte, then spiked). The matrix factor (MF) is calculated for both the analyte and the internal standard. An MF value of 1.0 indicates no matrix effect, a value less than 1.0 suggests ion suppression, and a value greater than 1.0 indicates ion enhancement.

To ensure that the deuterated internal standard effectively compensates for any matrix-induced variability, the internal standard-normalized matrix factor is calculated. This is determined by dividing the matrix factor of the analyte by the matrix factor of the internal standard. The coefficient of variation (CV%) of the IS-normalized matrix factor across different lots of the biological matrix should be within acceptable limits, typically ≤15%.

Research findings from analogous studies on propafenone and its metabolites indicate that with robust sample clean-up techniques, such as Hybrid Solid-Phase Extraction (SPE), significant matrix effects can be minimized. scholarsresearchlibrary.com In a study evaluating propafenone and 5-hydroxypropafenone, no significant matrix effect was observed across six different batches of human plasma at low and high quality control concentrations. scholarsresearchlibrary.com The precision for 5-hydroxypropafenone at low (LQC) and high (HQC) concentrations was found to be 8.07% and 4.92%, respectively, with accuracy values of 108.3% and 97.9%. scholarsresearchlibrary.com

Illustrative Data for Matrix Effect Assessment:

The following table represents typical data generated during a matrix effect investigation for 5-hydroxypropafenone with this compound as the internal standard. The data is for illustrative purposes.

| QC Level | Mean Peak Area in Neat Solution (A) | Mean Peak Area in Post-Extraction Spiked Matrix (B) | Analyte Matrix Factor (B/A) | IS-Normalized Matrix Factor | CV (%) |

| 5-Hydroxypropafenone (Analyte) | |||||

| LQC (Low QC) | 85,430 | 82,110 | 0.96 | 1.01 | 3.5 |

| HQC (High QC) | 875,200 | 853,100 | 0.97 | 1.02 | 2.8 |

| 5-Hydroxy Propafenone-d5 (IS) | |||||

| Working Conc. | 155,600 | 148,950 | 0.95 | N/A | 4.1 |

Recovery Assessment

Recovery refers to the efficiency of the extraction procedure in recovering the analyte from the biological matrix. It is a measure of the analyte lost during sample processing steps. While high recovery is desirable, consistent and reproducible recovery is more critical for a reliable bioanalytical method, especially when a stable isotope-labeled internal standard is used.

The recovery of 5-hydroxypropafenone and its deuterated internal standard is determined by comparing the peak area of the analyte from a pre-extraction spiked sample (where the analyte is added to the matrix before extraction) to that of a post-extraction spiked sample.

Studies on the simultaneous determination of propafenone and 5-hydroxypropafenone have reported consistent and reproducible recovery across different concentration levels. nih.gov For instance, the recovery for 5-hydroxypropafenone at three quality control levels (1, 100, and 300 ng/mL) was found to be 90.5%, 82.6%, and 83.3%, respectively. nih.govmdpi.com The recovery of the internal standard in that particular study was 86.2%. nih.govmdpi.com The consistency of these results demonstrates that the extraction procedure is robust.

Illustrative Data for Recovery Assessment:

The following table represents typical data generated during a recovery investigation for 5-hydroxypropafenone with this compound as the internal standard. The data is for illustrative purposes.

| QC Level | Mean Peak Area in Pre-Extraction Spiked Matrix (A) | Mean Peak Area in Post-Extraction Spiked Matrix (B) | % Recovery (A/B * 100) | CV (%) |

| 5-Hydroxypropafenone (Analyte) | ||||

| LQC (Low QC) | 74,300 | 82,110 | 90.5 | 5.1 |

| MQC (Medium QC) | 448,500 | 511,200 | 87.7 | 4.5 |

| HQC (High QC) | 759,200 | 853,100 | 89.0 | 3.8 |

| 5-Hydroxy Propafenone-d5 (IS) | ||||

| Working Conc. | 134,800 | 148,950 | 90.5 | 4.3 |

The successful validation of these parameters ensures that the analytical method for quantifying 5-hydroxypropafenone using this compound as an internal standard is free from the influence of matrix components and that the sample preparation procedure is efficient and reproducible.

Applications of 5 Hydroxy Propafenone Hydrochloride D5 in Drug Metabolism Research: an Analytical Perspective

Methodological Approaches for In Vitro Metabolite Identification and Quantification

The identification and quantification of drug metabolites in in vitro systems, such as human liver microsomes, are fundamental to predicting a drug's behavior in vivo. For propafenone (B51707) and its primary metabolite, 5-hydroxypropafenone (B19502), highly sensitive and specific analytical methods are employed.

Methodological approaches predominantly rely on chromatographic separation coupled with mass spectrometric detection. High-Pressure Liquid Chromatography (HPLC) and, more commonly, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. nih.govresearchgate.netnih.gov These techniques allow for the simultaneous determination of the parent drug and its metabolites from complex biological matrices. nih.gov

In these assays, 5-Hydroxy Propafenone-d5 plays a crucial role as an internal standard. veeprho.com An internal standard is a compound added in a known quantity to samples being analyzed. Because the deuterated standard is chemically almost identical to the analyte (the non-deuterated 5-hydroxypropafenone), it experiences similar variations during sample preparation, extraction, and ionization in the mass spectrometer. kcasbio.com However, due to its higher mass, it is easily distinguished from the analyte by the detector. veeprho.com By comparing the detector response of the analyte to that of the known quantity of the internal standard, analysts can correct for experimental variability and matrix effects, thereby achieving highly accurate and precise quantification. kcasbio.com The European Medicines Agency (EMA) has noted that over 90% of bioanalytical submissions incorporate such stable isotope-labeled internal standards (SIL-IS). kcasbio.com

A typical workflow involves:

Sample Preparation: Incubation of propafenone with an in vitro system (e.g., human liver microsomes).

Extraction: The parent drug and its metabolites are extracted from the biological matrix, often using solid-phase extraction (SPE). nih.gov At this stage, a known amount of 5-Hydroxy Propafenone-d5 is added.

Chromatographic Separation: The extract is injected into an LC system, where the parent drug and metabolites are separated on a column (e.g., a C8 or C18 column). nih.govresearchgate.net

Detection and Quantification: The separated compounds are ionized (typically using electrospray ionization - ESI) and detected by a tandem mass spectrometer, which monitors specific mass transitions for each analyte and the internal standard. nih.gov

The table below summarizes key parameters from validated LC-MS/MS methods used for the quantification of propafenone and its metabolites.

Interactive Data Table: Analytical Methods for Propafenone Metabolite Quantification

| Parameter | Method 1 nih.govresearchgate.net | Method 2 nih.gov |

|---|---|---|

| Technique | LC-MS/MS | HPLC with Fluorescence Detection |

| Analytes | Propafenone, 5-OH Propafenone, N-Depropylpropafenone | Propafenone, 5-OH Propafenone |

| Sample Matrix | Human Plasma | Human Plasma |

| Extraction | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction |

| Column | ACE-5 C8 (50 x 4.6 mm) | Normal Phase Silica Gel |

| Detection | Multiple Reaction Monitoring (MRM) | Fluorescence Detection |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL for 5-OH Propafenone | ~1 ng/mL for 5-OH Propafenone |

| Internal Standard Type | Carbamazepine (surrogate) / Deuterated (recommended) | Analog Standard |

Analytical Strategies for Cytochrome P450 Enzyme Phenotyping (e.g., CYP2D6, CYP3A4, CYP1A2)

Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for phase I drug metabolism. criver.com Identifying which specific CYP isoforms metabolize a drug—a process known as phenotyping—is critical for predicting drug-drug interactions and understanding interindividual variability in drug response. criver.comnih.gov Propafenone's metabolism is a classic example of multi-enzyme involvement.

CYP2D6 is the principal enzyme responsible for converting propafenone to its active metabolite, 5-hydroxypropafenone. g-standaard.nlnih.govproquest.com

CYP3A4 and CYP1A2 are primarily involved in the N-dealkylation pathway, which forms the less active metabolite, N-depropylpropafenone. nih.govg-standaard.nlnih.gov

Analytical strategies for CYP phenotyping often use in vitro models like human liver microsomes or recombinant human CYP enzymes. criver.com These approaches can involve chemical inhibition, where specific CYP inhibitors are used to see how they affect the drug's metabolism, or they can directly measure metabolite formation by specific recombinant enzymes. criver.com In all cases, the accurate quantification of the resulting metabolites is paramount.

The use of 5-Hydroxy Propafenone-d5 as an internal standard is indispensable in these studies. By enabling precise measurement of the 5-hydroxypropafenone formed, researchers can accurately determine the rate of the CYP2D6-mediated reaction. proquest.com This is particularly important because the CYP2D6 enzyme is highly polymorphic, leading to different metabolic phenotypes in the population, such as poor, intermediate, extensive, and ultrarapid metabolizers. g-standaard.nlproquest.com Accurate phenotyping helps correlate genotype (an individual's genetic makeup) with phenotype (the actual metabolic activity). nih.gov

Modern phenotyping often utilizes a "cocktail" approach, where a mixture of probe drugs, each specific for a different CYP enzyme, is administered. nih.govresearchgate.net The subsequent analysis of all the specific metabolites requires a highly sensitive and robust UHPLC-MS/MS method, for which a dedicated stable isotope-labeled internal standard for each metabolite is considered best practice. nih.govunige.ch

Interactive Data Table: Propafenone Metabolism by Cytochrome P450 Isoforms

| CYP Isoform | Primary Metabolic Reaction | Metabolite Formed | Role in Metabolism | Reference |

|---|---|---|---|---|

| CYP2D6 | 5-Hydroxylation | 5-Hydroxypropafenone | Major pathway for active metabolite formation. g-standaard.nlnih.gov | g-standaard.nlnih.govproquest.com |

| CYP3A4 | N-Dealkylation | N-Depropylpropafenone | Major pathway for N-depropylpropafenone formation. nih.govnih.gov | nih.govnih.gov |

| CYP1A2 | N-Dealkylation | N-Depropylpropafenone | Contributes to N-depropylpropafenone formation. nih.govnih.gov | nih.govnih.govnih.gov |

Role of Deuterated Standards in Understanding Metabolic Pathways and Rates (preclinical/in vitro models)

Deuterated standards, a type of stable isotope-labeled (SIL) compound, are invaluable in preclinical and in vitro metabolic studies for two primary reasons: their use as superior internal standards for quantification and their application in probing metabolic mechanisms via the kinetic isotope effect.

As discussed, the foremost role of a SIL compound like 5-Hydroxy Propafenone-d5 is to serve as an ideal internal standard in quantitative bioanalysis. pharmaffiliates.comkcasbio.com Because it co-elutes with the analyte and has nearly identical physicochemical properties, it perfectly mimics the analyte's behavior during analysis, normalizing for matrix effects and sample loss, which is a significant advantage over using a surrogate standard (a different molecule with similar properties). kcasbio.com This ensures the generation of robust and reliable data on metabolic rates.

Beyond quantification, deuterium (B1214612) substitution on the parent drug itself can be used to investigate metabolic pathways. This relies on the kinetic isotope effect (KIE) . nih.gov A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. nih.gov If the cleavage of a specific C-H bond is the rate-limiting step of a metabolic reaction catalyzed by an enzyme (like a CYP450), replacing that hydrogen with deuterium will slow down the reaction rate. nih.govnih.gov

By strategically placing deuterium atoms at different positions on a drug molecule, researchers can:

Identify Metabolic "Soft Spots": Pinpoint the exact sites on a molecule that are most susceptible to metabolic attack.

Elucidate Metabolic Pathways: Observe how blocking one metabolic pathway (by deuteration) may shift metabolism towards alternative pathways. nih.gov

Modulate Pharmacokinetic Properties: This understanding can be leveraged in drug design to create new chemical entities where slower metabolism leads to improved pharmacokinetic profiles, such as longer half-life or reduced formation of toxic metabolites. nih.govnih.gov

Therefore, while 5-Hydroxy Propafenone-d5 is primarily used as an internal standard for its corresponding metabolite, the principles of deuteration are central to the broader field of drug metabolism research, enabling a deeper understanding of metabolic rates and pathways in various preclinical models. semanticscholar.org

Methodological Applications in Pharmacokinetic Studies Using 5 Hydroxy Propafenone Hydrochloride D5

Bioanalytical Quantification Strategies in Pharmacokinetic Study Design

Accurate quantification of drug metabolites is critical in pharmacokinetic study design. For propafenone (B51707) and its primary active metabolite, 5-hydroxypropafenone (B19502), various sophisticated bioanalytical methods have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prominent. scholarsresearchlibrary.comnih.govoup.comnih.gov The use of a deuterated internal standard like 5-Hydroxy Propafenone-d5 is integral to these strategies. clearsynth.comtexilajournal.com

LC-MS/MS methods offer high sensitivity and selectivity for the simultaneous determination of propafenone and 5-hydroxypropafenone in biological matrices such as human plasma and dried blood spots. scholarsresearchlibrary.comnih.govnih.gov These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances from the biological matrix. scholarsresearchlibrary.comnih.gov The prepared sample is then injected into an LC system for chromatographic separation, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. oup.comnih.gov In this mode, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, ensuring high specificity. For 5-hydroxypropafenone, a common transition monitored is m/z 358.2 → 116.2. oup.comnih.gov

The incorporation of a stable isotope-labeled internal standard like 5-Hydroxy Propafenone-d5 is crucial for mitigating matrix effects, which are a common source of error in LC-MS/MS analysis. kcasbio.comnih.govresearchgate.net Matrix effects, caused by other components in the sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. kcasbio.com Since a deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, the ratio of the analyte response to the internal standard response remains constant, leading to more accurate and precise results. texilajournal.comkcasbio.com The validation of these bioanalytical methods according to regulatory guidelines ensures their reliability, with key parameters including linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.govnih.gov

Table 1: Performance Characteristics of LC-MS/MS Methods for 5-Hydroxypropafenone Quantification This table is interactive. You can sort and filter the data.

| Parameter | Method 1 scholarsresearchlibrary.com | Method 2 nih.gov | Method 3 nih.gov | Method 4 nih.gov |

|---|---|---|---|---|

| Matrix | Human Plasma | Human Dried Blood Spot | Human Plasma | Human K2EDTA Plasma |

| Linearity Range (ng/mL) | 0.25 - 250.00 | 5.11 - 1000 | 0.5 - Not Specified | 1 - 500 |

| LLOQ (ng/mL) | 0.25 | 5.11 | 0.5 | 1.0 |

| Intra-day Precision (%CV) | < 14.2 | Not Specified | Not Specified | < 10 |

| Inter-day Precision (%CV) | < 14.2 | Not Specified | Not Specified | < 5 |

| Accuracy (%) | 94.6 - 108.3 | 96.3 - 107 | Not Specified | Not Specified |

| Sample Preparation | Hybrid SPE | Solid-Liquid Extraction | Protein Precipitation | Solid-Phase Extraction |

Analytical Support for Bioequivalence and Disposition Studies

Bioequivalence studies are essential for comparing the rate and extent of absorption of a generic drug product to its brand-name counterpart. These studies rely on the accurate measurement of the drug and its active metabolites in a biological fluid over time. The robust analytical methods developed for propafenone and 5-hydroxypropafenone, which utilize deuterated internal standards, are directly applicable to bioequivalence studies. scholarsresearchlibrary.comdrugs.com By providing reliable data on key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), these methods enable regulatory bodies to make informed decisions about the interchangeability of drug products. nih.gov

Utility in High-Throughput Quantitative Analysis of Drug Metabolites in Research Samples

In drug discovery and development, as well as in large clinical studies, there is often a need to analyze a large number of samples efficiently. High-throughput analysis is essential in these settings. The use of deuterated internal standards like 5-Hydroxy Propafenone-d5 is particularly advantageous in high-throughput quantitative analysis of drug metabolites. nih.govresearchgate.net

The primary benefit of using a stable isotope-labeled internal standard in high-throughput screening is the enhanced robustness and reliability of the assay. kcasbio.com As mentioned, these internal standards effectively compensate for matrix effects, which can be highly variable between different individual samples. kcasbio.comnih.govresearchgate.net This is critical when analyzing a large number of research samples, where such variability is expected. Furthermore, the co-elution of the deuterated standard with the analyte simplifies the chromatography, often allowing for faster run times without compromising data quality. scholarsresearchlibrary.comnih.gov For example, LC-MS/MS methods for propafenone and its metabolites have been developed with run times as short as 1.1 to 4 minutes. scholarsresearchlibrary.comnih.gov This speed is crucial for high-throughput applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Hydroxy Propafenone Hydrochloride-d5 |

| 5-hydroxypropafenone |

| Propafenone |

| N-depropylpropafenone |

Stereoselective Analytical Methodologies Incorporating 5 Hydroxy Propafenone Hydrochloride D5

Chiral Chromatographic Separation of 5-Hydroxy Propafenone (B51707) Enantiomers

The separation of the enantiomers of 5-Hydroxy Propafenone (5-OHP) is a crucial step in stereoselective analysis. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most common technique employed for this purpose. The choice of CSP and mobile phase composition is critical for achieving adequate resolution between the (+) and (-) enantiomers.

Several studies have investigated different CSPs for the successful separation of 5-OHP enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. For instance, a Chiralpak AD column, which is an amylose-based CSP, has been successfully used to resolve the enantiomers of 5-OHP. researchgate.netnih.gov Another suitable option is the Chiralcel OD-H column, a cellulose-based CSP. nih.gov

Protein-based CSPs, such as the Chiral-AGP and Ultron ES-OVM columns, have also demonstrated the ability to separate 5-OHP enantiomers. nih.govnih.gov A sensitive and stereospecific method for the determination of propafenone and 5-OHP enantiomers in human plasma utilized a Chiral-AGP column. nih.gov

The composition of the mobile phase plays a significant role in optimizing the separation. For polysaccharide-based columns like the Chiralpak AD, a mobile phase consisting of a mixture of hexane (B92381) and ethanol (B145695) with a small amount of a basic modifier like diethylamine (B46881) has been shown to provide good separation. researchgate.net For protein-based columns such as the Chiral-AGP, an aqueous buffer with an organic modifier is typically used. For example, a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.1) with 2-propanol (100:0.9, v/v) has been successfully employed for the separation of 5-OHP enantiomers. nih.gov

Detection of the separated enantiomers is commonly achieved using ultraviolet (UV) detection or, for higher sensitivity and selectivity, mass spectrometry (MS). researchgate.netnih.gov Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) methods offer the advantage of providing structural information and allowing for quantification at very low concentrations. nih.govscholarsresearchlibrary.com In one LC-MS/MS method, the selected reaction monitoring (SRM) transition of m/z 358 to m/z 340 was used for the detection of 5-OHP enantiomers. nih.gov

Table 1: Chiral Chromatographic Conditions for 5-Hydroxy Propafenone Enantiomer Separation

| Chiral Stationary Phase | Mobile Phase | Detection | Reference |

| Chiralpak AD | Hexane-ethanol (88:12, v/v) + 0.1% diethylamine | UV (315 nm) | researchgate.net |

| Chiralcel OD-H | Not specified | Not specified | nih.gov |

| Chiral-AGP | 10 mM ammonium acetate buffer (pH 4.1)-2-propanol (100:0.9, v/v) | MS/MS (SRM: m/z 358 -> 340) | nih.gov |

| Ultron ES-OVM | Not specified | Not specified | nih.gov |

Application of Deuterated Standards in Stereoselective Quantitation

In quantitative bioanalytical methods, an internal standard (IS) is essential for correcting for the variability in sample preparation and instrument response. The ideal IS is a stable isotope-labeled analog of the analyte, such as a deuterated standard. 5-Hydroxy Propafenone Hydrochloride-d5 is a deuterated form of 5-Hydroxy Propafenone Hydrochloride and serves as an excellent internal standard for the stereoselective quantitation of 5-OHP enantiomers.

The use of a deuterated internal standard is a cornerstone of the isotope dilution mass spectrometry technique. In this approach, a known amount of the deuterated standard (e.g., 5-Hydroxy Propafenone-d5) is added to the biological sample before extraction and analysis. Because the deuterated standard is chemically identical to the analyte, it co-elutes with the analyte during chromatography and experiences the same extraction losses and ionization suppression or enhancement in the mass spectrometer.

Several studies have demonstrated the successful use of deuterated internal standards in the quantification of propafenone and its metabolites. For instance, a rapid and sensitive LC-MS/MS assay for the simultaneous determination of propafenone and 5-hydroxypropafenone (B19502) in human plasma utilized propafenone-d5 as the internal standard. scholarsresearchlibrary.com This method was validated over a concentration range of 0.25-250.00 ng/mL for 5-OH propafenone, with intra- and inter-day precision lower than 14.2% and accuracy between 94.6–108.3%. scholarsresearchlibrary.com Another validated LC-MS/MS method for the quantification of propafenone and 5-hydroxypropafenone in human plasma used propafenone-d7 as the internal standard. nveo.org This method demonstrated linearity over a range of 0.496 ng/mL to 504.079 ng/mL for 5-hydroxypropafenone, with a precision at the lower limit of quantification of 5.06% and an accuracy of 98.79%. nveo.org

By monitoring the specific mass-to-charge ratio (m/z) of the analyte and the deuterated internal standard, the concentration of the analyte can be accurately determined based on the ratio of their respective peak areas. For example, in a method using propafenone-d7 as the IS, the multiple reaction monitoring transition for 5-hydroxypropafenone was m/z 358.2 > 116.2, while for the deuterated IS it was m/z 349.2 > 123.2. nveo.org

The use of this compound as an internal standard in the stereoselective quantitation of 5-OHP enantiomers offers several advantages:

Improved Accuracy and Precision: It compensates for variations in sample extraction, handling, and instrument performance. scholarsresearchlibrary.comnveo.org

Mitigation of Matrix Effects: Co-elution of the analyte and the deuterated internal standard helps to correct for ion suppression or enhancement caused by the sample matrix. scholarsresearchlibrary.com

Enhanced Specificity: The use of mass spectrometry allows for highly specific detection and quantification.

Table 2: Validation Parameters of LC-MS/MS Methods for 5-Hydroxypropafenone using Deuterated Internal Standards

| Internal Standard | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Propafenone-d5 | 5-OH propafenone | 0.25 - 250.00 | 0.25 | < 14.2 | < 14.2 | 94.6 - 108.3 | scholarsresearchlibrary.com |

| Propafenone-d7 | 5-Hydroxypropafenone | 0.496 - 504.079 | 0.496 | 5.06 (at LLOQ) | Not specified | 98.79 (at LLOQ) | nveo.org |

Emerging Analytical Techniques and Future Research Directions

Integration with High-Resolution Mass Spectrometry for Enhanced Specificity

The use of deuterated internal standards is a cornerstone of quantitative bioanalysis using mass spectrometry (MS), providing a high degree of precision and accuracy. clearsynth.comtexilajournal.com 5-Hydroxy Propafenone-d5, as a stable isotope-labeled (SIL) internal standard, is nearly identical chemically to its non-deuterated analyte, 5-Hydroxy Propafenone (B51707). This property allows it to co-elute during chromatography and experience similar ionization effects in the MS source, effectively compensating for variations in sample preparation and matrix effects. texilajournal.comresearchgate.net

The integration of High-Resolution Mass Spectrometry (HRMS) further elevates the specificity of analysis. Unlike nominal mass instruments like triple quadrupoles, HRMS instruments (e.g., Orbitrap or Time-of-Flight) measure mass with extremely high accuracy (typically <5 ppm), allowing for the determination of an analyte's elemental composition. When 5-Hydroxy Propafenone-d5 is used as an internal standard with HRMS, the mass difference between the standard and the analyte is precisely known. This enables unambiguous differentiation not only from each other but also from a multitude of potentially interfering endogenous and exogenous compounds present in complex biological matrices like plasma or urine. nveo.orgnih.gov This combination of a SIL internal standard with HRMS provides exceptional selectivity, reducing the risk of isobaric interferences and ensuring the generation of highly reliable quantitative data, which is critical for pharmacokinetic and metabolic studies of propafenone. scispace.com

Table 1: Comparison of Mass Spectrometry Techniques for Analysis with 5-Hydroxy Propafenone-d5

| Feature | Triple Quadrupole MS (MRM Mode) | High-Resolution MS (HRMS) |

| Primary Function | Quantitative analysis by monitoring specific precursor-to-product ion transitions. | High-accuracy mass measurement for both quantitative and qualitative analysis. |

| Specificity | High, based on specific mass transitions. | Very High, based on precise mass-to-charge ratio, allowing elemental composition determination. |

| Role of 5-Hydroxy Propafenone-d5 | Corrects for variability in extraction, matrix effects, and instrument response by monitoring its unique mass transition alongside the analyte. researchgate.net | Provides a robust internal standard for quantification while HRMS resolves analyte signal from background interferences with high confidence. |

| Advantage | Excellent sensitivity and established workflows for routine quantification. | Superior specificity minimizes interferences, enables retrospective data analysis, and aids in metabolite identification. |

Potential for Micro-sampling and Dried Blood Spot Analysis Methodologies

A significant trend in bioanalysis is the adoption of micro-sampling techniques, which involve the collection of very small volumes of biological fluids (typically <50 µL). researchgate.netbioanalysis-zone.com Prominent among these are Dried Blood Spot (DBS) and Volumetric Absorptive Microsampling (VAMS). researchgate.netnih.gov These methods offer substantial advantages, including being minimally invasive (requiring only a finger or heel prick), simplifying sample storage and transport (no need for freezers or dry ice), and reducing the number of animals required in preclinical studies. researchgate.netamericanpharmaceuticalreview.comnih.gov

The small sample volume inherent in these techniques necessitates the use of highly sensitive analytical instrumentation, for which Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govamericanpharmaceuticalreview.comijpsjournal.com In this context, the role of 5-Hydroxy Propafenone-d5 is indispensable. It is added to the sample prior to extraction from the DBS card or VAMS tip to ensure accurate quantification. This is crucial because factors such as the hematocrit effect, spot volume, and extraction efficiency can introduce variability. nih.gov By using a deuterated internal standard that behaves almost identically to the analyte, these potential sources of error are effectively normalized, ensuring the accuracy and precision of the final concentration measurement. clearsynth.com The development and validation of DBS-based assays for antiarrhythmic drugs, facilitated by SIL internal standards, represent a significant step toward more patient-centric therapeutic drug monitoring and clinical trials. nih.govnih.gov

Table 2: Key Features of Micro-sampling Techniques

| Technique | Description | Advantages for Propafenone Metabolite Analysis |

| Dried Blood Spot (DBS) | Small volumes of whole blood (e.g., 30-50 µL) are spotted onto a specialized filter card and dried. nih.govnih.gov | Minimally invasive; allows for remote/at-home sample collection; stable sample storage at ambient temperature. nih.govamericanpharmaceuticalreview.com |

| Volumetric Absorptive Microsampling (VAMS) | A polymeric tip absorbs a precise volume of blood (e.g., 10-30 µL), mitigating the hematocrit effect seen with DBS. nih.gov | Improved accuracy and precision due to fixed volume collection; simplified sample handling. |

| Capillary Microsampling | Small volumes of blood are collected using capillary tubes. ijpsjournal.com | Provides high-quality liquid samples (plasma or serum can be generated); suitable for serial sampling in small animals. bioanalysis-zone.comijpsjournal.com |

Advancements in Automated Sample Preparation and Analysis